molecular formula C9H8N2O B1391858 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde CAS No. 858275-30-6

2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Cat. No. B1391858
M. Wt: 160.17 g/mol
InChI Key: DXESDXYYNGHALB-UHFFFAOYSA-N
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Description

“2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde” is a chemical compound with the empirical formula C9H8N2O . It has a molecular weight of 160.17 . It’s a solid substance .


Molecular Structure Analysis

The molecular structure of “2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde” can be represented by the SMILES string CC1=C(C2=C(N=CC=C2)N1)C=O . The InChI representation is 1S/C9H8N2O/c1-6-8(5-12)7-3-2-4-10-9(7)11-6/h2-5H,1H3,(H,10,11) .


Chemical Reactions Analysis

While specific chemical reactions involving “2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde” are not available, it’s known that pyrrolopyridine derivatives have shown potent activities against FGFR1, 2, and 3 .


Physical And Chemical Properties Analysis

“2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde” is a solid substance . It has a molecular weight of 160.17 . The compound has a topological polar surface area of 28.7 Ų .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde plays a role in the synthesis of various heterocyclic compounds. For example, it is used in the creation of pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives through oxidation processes involving lead tetraacetate. These processes yield tricyclic heterocycles, indicating the compound's utility in complex chemical syntheses (El-Nabi, 2004).

Magnetic Materials

In the field of magnetic materials, 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde has been used as a ligand for coordinating paramagnetic transition metal ions. This application led to the creation of a {Mn(III)25} barrel-like cluster exhibiting single-molecule magnetic behavior, demonstrating its potential in the development of advanced magnetic materials (Giannopoulos et al., 2014).

Antibacterial Properties

Research has shown that certain derivatives of 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde possess antibacterial properties. For instance, a study synthesized a series of related compounds and identified one with notable in vitro antibacterial activity (Toja et al., 1986).

Structural and Electronic Properties

Investigations into the structural and electronic properties of molecules like 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde have provided insights into the influence of substituents on these properties. Such studies help in understanding the behavior of these compounds under different conditions, which is crucial for their application in various fields (Despinoy et al., 1998).

DNA Research

In DNA research, an unnatural hydrophobic base pair involving a derivative of 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde demonstrated specific selectivity in replication. This finding highlights its potential use in expanding the genetic alphabet and understanding DNA polymerase interactions (Mitsui et al., 2003).

Future Directions

The future directions for “2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde” and its derivatives could involve further exploration of their potential in cancer therapy, given their potent activities against FGFR1, 2, and 3 . Further mechanism studies and optimization of these compounds could lead to the development of effective therapeutic agents .

properties

IUPAC Name

2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6-8(5-12)7-3-2-4-10-9(7)11-6/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXESDXYYNGHALB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)N=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RH Bahekar, MR Jain, PA Jadav, VM Prajapati… - Bioorganic & medicinal …, 2007 - Elsevier
In the present investigation, two series of 2,5-disubstituted-3-imidazol-2-yl-pyrrolo[2,3-b]pyridines (2a–l) and thieno[2,3-b]pyridines (3a–l) were designed as analogs of BL 11282 (1). …
Number of citations: 116 www.sciencedirect.com

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